3-CHLORO-4-METHOXY-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE
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Overview
Description
3-CHLORO-4-METHOXY-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzene ring substituted with chloro, methoxy, and sulfonamide groups, as well as morpholine and phenylethyl moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-4-METHOXY-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzene Sulfonamide Core:
Introduction of the Morpholine Moiety: This is achieved through a nucleophilic substitution reaction, where the morpholine group is introduced to the benzene sulfonamide core.
Attachment of the Phenylethyl Group: This step involves the alkylation of the intermediate compound with a phenylethyl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-4-METHOXY-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-CHLORO-4-METHOXY-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CHLORO-4-METHOXY-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
- N-(3-chloro-4-fluorophenyl)-7
Uniqueness
3-CHLORO-4-METHOXY-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-chloro-4-methoxy-N-(2-morpholin-4-yl-2-oxoethyl)-N-(2-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O5S/c1-28-20-8-7-18(15-19(20)22)30(26,27)24(10-9-17-5-3-2-4-6-17)16-21(25)23-11-13-29-14-12-23/h2-8,15H,9-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCMWOSFCYURLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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